7-Chloro-2-naphthol
Overview
Description
7-Chloro-2-naphthol is a compound with the molecular formula C10H7ClO . It is also known by other names such as 7-chloronaphthalen-2-ol . The molecular weight of this compound is 178.61 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a naphthalene ring with a chlorine atom at the 7th position and a hydroxyl group at the 2nd position . The IUPAC name for this compound is 7-chloronaphthalen-2-ol .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 178.61 g/mol . It has one hydrogen bond donor count and one hydrogen bond acceptor count . The compound has a topological polar surface area of 20.2 Ų .
Scientific Research Applications
Organic Synthesis
7-Chloro-2-naphthol and related compounds, such as 7-bromo-2-naphthol, are used in organic synthesis. Specifically, they are involved in the preparation of benzyl sulfides and polycyclic amines through acid-catalyzed condensation reactions. This demonstrates their utility in constructing complex organic molecules (Strada et al., 2019).
Enzymatic Staining
Although not directly related to this compound, similar compounds like 4-chloro-1-naphthol have been used as safer substitutes for carcinogenic benzidine compounds in enzymatic staining methods, particularly for distinguishing granulocytes from lymphoid blood elements (Elias, 1980).
Electrochemical Applications
Research on 2-naphthol, closely related to this compound, has demonstrated its potential in electrochemical applications. It has been studied for its oxidation mediated by active chlorine, which can be generated in situ, showing its potential in environmental applications like water treatment (Panizza & Cerisola, 2003).
Asymmetric Catalysis
Compounds like 1-naphthol and 2-naphthols, which include this compound, have been used in asymmetric chlorinative dearomatization. This process has allowed the synthesis of chiral naphthalenones, indicating the importance of such compounds in creating enantiomerically pure products (Yin et al., 2015).
Analytical Chemistry
In analytical chemistry, naphthol derivatives are used as reagents. For example, 4-chloro-1-naphthol has been extracted from environmental and biological samples using specific extraction methods, highlighting its role in environmental monitoring and analysis (Jillani et al., 2020).
Properties
IUPAC Name |
7-chloronaphthalen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDSWPOSISCSSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80193505 | |
Record name | NSC 112383 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80193505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40492-93-1 | |
Record name | 7-Chloro-2-naphthol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040492931 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS002706440 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112383 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC 112383 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80193505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-CHLORO-2-NAPHTHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7OU33U1IX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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